molecular formula C8H9N3 B105929 2-Methyl-2H-indazol-4-amine CAS No. 82013-51-2

2-Methyl-2H-indazol-4-amine

Cat. No.: B105929
CAS No.: 82013-51-2
M. Wt: 147.18 g/mol
InChI Key: RMCAMILOUFSNOR-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazol-4-amine (MIA) is a heterocyclic organic compound with a molecular formula of C6H7N3. It is a nitrogen-containing aromatic compound that has been studied for its potential applications in scientific research. MIA has been shown to possess a range of properties that make it an attractive candidate for use in a variety of laboratory experiments and applications.

Scientific Research Applications

Synthesis Techniques

2-Methyl-2H-indazol-4-amine, as part of the 2H-indazole family, has been the focus of various synthesis techniques due to its structural significance in medicinal chemistry. A notable method involves a palladium-catalyzed domino reaction, which is a significant breakthrough given the challenges in the regioselective formation of 2H-indazoles. This method ensures a regioselective transition-metal-catalyzed coupling, leading to the efficient and selective synthesis of 2H-indazoles, a scaffold crucial in medicinal chemistry (Halland et al., 2009). Another synthesis approach employs a copper-catalyzed, one-pot, three-component reaction, showcasing the versatility and functional group tolerance of this method in forming 2H-indazoles (Rajesh Kumar et al., 2011).

Chemical Applications

The chemical realm of this compound extends to various applications. Notably, its derivatives have shown significant antitumor activities, suggesting their potential in developing novel anticancer agents (Chu De-qing, 2011). Moreover, the compound's ability to undergo direct C-H amination with various amines through organophotoredox-catalyzed oxidative coupling underlines its versatility and potential in synthetic chemistry (Neogi et al., 2020). Furthermore, the development of a B2(OH)4-mediated synthesis pathway for 2-substituted indazolone, a structure prevalent in medicinal chemistry, underscores the compound's significance in creating biologically active molecules (Bao et al., 2020).

Mechanism of Action

Target of Action

2-Methyl-2H-indazol-4-amine is a derivative of the indazole family, a group of compounds known for their wide range of biological activities . , and cyclooxygenase-2 (COX-2).

Mode of Action

Indazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cox-2 . COX-2 is an enzyme that plays a crucial role in the inflammatory response by producing prostaglandins, which are compounds that promote inflammation. By inhibiting COX-2, indazole derivatives can potentially reduce inflammation.

Biochemical Pathways

Given the reported anti-inflammatory activity of indazole derivatives, it is plausible that these compounds may affect the arachidonic acid pathway, which is involved in the production of prostaglandins .

Result of Action

Indazole derivatives have been reported to exhibit anti-inflammatory effects . This suggests that this compound may also have potential anti-inflammatory effects.

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of indazole derivatives .

Properties

IUPAC Name

2-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCAMILOUFSNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572530
Record name 2-Methyl-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82013-51-2
Record name 2-Methyl-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-methyl-2H-indazole
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